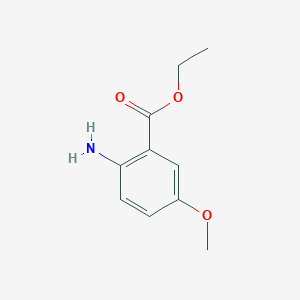

2-氨基-5-甲氧基苯甲酸乙酯

描述

Ethyl 2-amino-5-methoxybenzoate is a chemical compound that can be associated with various chemical reactions and possesses certain physical and chemical properties. While the provided papers do not directly discuss Ethyl 2-amino-5-methoxybenzoate, they do provide insights into related compounds and their synthesis, molecular structure, and chemical properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, starting from basic aromatic acids or esters. For instance, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, a related compound, begins with 4-amino-2-hydroxybenzoic acid and involves methylation, thiocyanation, ethylation, and oxidation steps to achieve the final product . Similarly, the synthesis of 2-(2-Methoxycarbonyl-ethylamino)-benzoic acid methyl ester from ortho-aminobenzoic methyl ester involves catalysis under solvent-free conditions . These methods suggest that Ethyl 2-amino-5-methoxybenzoate could also be synthesized through a multi-step process starting from an appropriate benzoic acid or ester with subsequent functional group modifications.

Molecular Structure Analysis

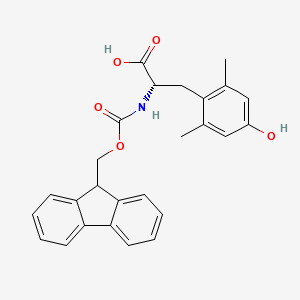

The molecular structure of compounds similar to Ethyl 2-amino-5-methoxybenzoate is often characterized by the presence of an aromatic ring substituted with various functional groups. The structure of 4-amino-5-chloro-2-methoxybenzoic acid derivatives has been analyzed using X-ray crystallography and molecular modeling, revealing a cis folded conformation of the ethyl chain and specific orientations of nitrogen lone pairs . These structural analyses are crucial for understanding the conformation and potential reactivity of Ethyl 2-amino-5-methoxybenzoate.

Chemical Reactions Analysis

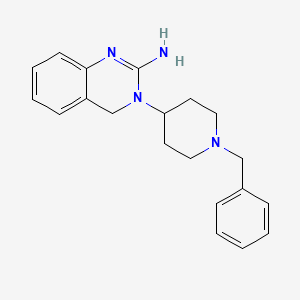

The chemical reactions involving related compounds are diverse and can lead to various pharmacological profiles. For example, the introduction of methyl groups on the piperidine ring of a 4-amino-5-chloro-2-methoxybenzoate derivative resulted in a change from an agonist to an antagonist profile for 5-HT4 receptors . This indicates that slight modifications in the structure of Ethyl 2-amino-5-methoxybenzoate could significantly alter its chemical reactivity and interaction with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to Ethyl 2-amino-5-methoxybenzoate are influenced by their molecular structure. The presence of methoxy, amino, and ester groups can affect properties such as solubility, melting point, and reactivity. For instance, the ester function in 4-amino-5-chloro-2-methoxybenzoic acid derivatives was shown to play a role in their activity at 5-HT4 receptors . The intramolecular hydrogen bonding observed in 5-amino-1-(4-methoxybenzoyl)-3-methylpyrazole also affects the molecule's stability and interactions . These properties are essential for the practical application and handling of Ethyl 2-amino-5-methoxybenzoate in various contexts.

科学研究应用

Specific Scientific Field

This application falls under the field of pharmaceutical chemistry, specifically in the synthesis of anticancer drugs .

Summary of the Application

Ethyl 2-amino-5-methoxybenzoate is used as a starting material in the synthesis of Gefitinib . Gefitinib is a potent and selective ATP-competitive inhibitor of EGFR and HER-2 kinases, and is used as an anticancer drug for the treatment of chemoresistant non-small cell lung cancer (NSCLC) patients .

Methods of Application or Experimental Procedures

The process starts with alkylation of the starting material, followed by nitration, reduction, cyclization, chlorination and two successive amination reactions . A solution of methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate and formamidine acetate in ethanol was heated at reflux for 6 hours with overhead stirring .

Results or Outcomes

This novel synthetic route produced overall yields as high as 37.4% .

安全和危害

Ethyl 2-amino-5-methoxybenzoate is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

属性

IUPAC Name |

ethyl 2-amino-5-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-3-14-10(12)8-6-7(13-2)4-5-9(8)11/h4-6H,3,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POJXEDATMPDTHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40612060 | |

| Record name | Ethyl 2-amino-5-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40612060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-amino-5-methoxybenzoate | |

CAS RN |

64018-98-0 | |

| Record name | Ethyl 2-amino-5-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40612060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

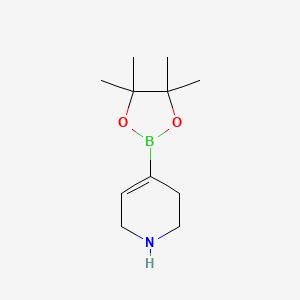

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

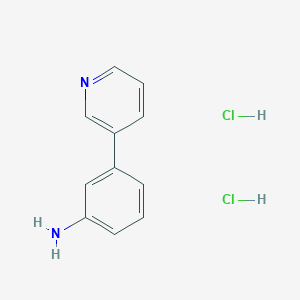

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-[(2S)-2-methylbutyl]phenyl] 4-[4-[(2S)-2-methylbutyl]phenyl]benzoate](/img/structure/B1321282.png)